三苯甲基硫酰亚胺

描述

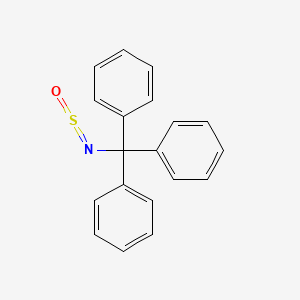

“(Triphenylmethyl)thionyl Imide” is a chemical compound with the molecular formula C19H15NOS and a molecular weight of 305.40 . It is a solid substance at 20°C and is sensitive to air . It appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

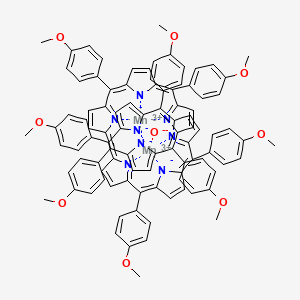

The molecular structure of “(Triphenylmethyl)thionyl Imide” consists of 19 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The exact structure can be represented by the InChI string: InChI=1S/C19H15NOS/c21-22-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18 .

Chemical Reactions Analysis

“(Triphenylmethyl)thionyl Imide” is used as a reagent in the synthesis of sulfonamides and sulfonimidamides . It is involved in C-X (Non-Halogen) Bond Formation and C-S Bond Formation .

Physical And Chemical Properties Analysis

“(Triphenylmethyl)thionyl Imide” is a solid at 20°C and should be stored under inert gas due to its sensitivity to air . The compound has a melting point range of 96.0 to 100.0°C .

科学研究应用

磺酰亚胺化反应

三苯甲基硫酰亚胺是一种重要的磺酰亚胺化反应试剂 。此过程对于将磺酰亚胺基团引入有机分子至关重要,可显著改变其化学性质。该化合物促进氮硫官能团添加的能力使其成为合成磺酰胺和磺酰亚胺的宝贵工具,这些化合物在医药和农用化学品中有着广泛的应用。

磺酰胺的合成

该化合物是磺酰胺一锅法合成的关键试剂 。磺酰胺是一类有机化合物,在药物化学中有着广泛的应用,特别是作为抗生素。三苯甲基硫酰亚胺在该合成中的效率使其成为开发新型治疗剂的宝贵资产。

磺酰亚胺酰胺的合成

与磺酰胺类似,三苯甲基硫酰亚胺也用于合成磺酰亚胺酰胺 。这些化合物由于其潜在的生物活性而在药物发现中越来越受到关注。利用该试剂创建不同的磺酰亚胺酰胺结构,为发现新型药物打开了可能性。

三氟乙醚化

该化合物用于三氟乙醚化过程 。该反应对于将三氟乙醚基团引入分子至关重要,这可以提高其代谢稳定性和亲脂性,这是药物设计和开发中的关键因素。

配体合成

三苯甲基硫酰亚胺在各种化学合成中充当配体 。配体是与中心金属原子结合形成配位配合物的离子或分子。这些配合物在催化和材料科学中起着至关重要的作用,使该化合物成为这些研究领域的必备工具。

分析化学

由于其明确的化学结构和性质,三苯甲基硫酰亚胺用于分析化学中的标准化和校准目的 。其纯度和稳定性使其成为比较和确定其他物质浓度的极佳标准。

生物制药生产

在生物制药行业,三苯甲基硫酰亚胺参与药物生产中使用的复杂分子的合成 。它在促进各种化学反应中的作用使其成为生物活性化合物制造中的关键成分。

对空气敏感化合物的研究

该化合物在涉及空气敏感材料的研究中也很重要 。它在惰性条件下的稳定性使科学家能够研究在空气存在下会降解的物质的反应和性质,从而洞悉新材料和反应机理。

作用机制

Mode of Action

(Triphenylmethyl)thionyl Imide is used as a reagent in the process of sulfonimidoylation . It is dissolved in THF (Tetrahydrofuran) at 0 °C, and then 4-Fluorophenylmagnesium bromide is added . This mixture is stirred for a few minutes before tert-Butyl hypochlorite is added in the dark and stirred for 15 minutes

Biochemical Pathways

It is known to be used in the synthesis of sulfonamides and sulfonimidamides .

Result of Action

It is known to be used as a reagent in chemical synthesis

Action Environment

(Triphenylmethyl)thionyl Imide is sensitive to air and is recommended to be stored under inert gas . It is also recommended to be stored in a cool and dark place, preferably below 15°C . These environmental factors can influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

(Triphenylmethyl)thionyl Imide plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and sulfonimidamides. It acts as a sulfinylamine reagent, facilitating the formation of sulfonimidamides through a one-pot, three-component synthesis process . This compound interacts with various enzymes and proteins during these reactions. For instance, it can react with Grignard reagents and amines in the presence of triethylamine to form the desired sulfonimidamide products . The interactions between (Triphenylmethyl)thionyl Imide and these biomolecules are primarily based on nucleophilic substitution and addition reactions, which are crucial for the formation of the final products.

Cellular Effects

The effects of (Triphenylmethyl)thionyl Imide on various types of cells and cellular processes are not extensively documented. Its role in biochemical synthesis suggests that it may influence cell function by participating in the modification of biomolecules. For example, the formation of sulfonamides and sulfonimidamides can impact cell signaling pathways and gene expression by altering the availability and activity of these compounds within the cell . Additionally, (Triphenylmethyl)thionyl Imide may affect cellular metabolism by interacting with enzymes involved in these pathways, thereby influencing the overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of (Triphenylmethyl)thionyl Imide involves its ability to act as a sulfinylamine reagent. This compound exerts its effects at the molecular level through nucleophilic substitution and addition reactions. It binds to various biomolecules, including Grignard reagents and amines, to form sulfonimidamides . These reactions are facilitated by the presence of triethylamine, which acts as a base to deprotonate the amine and promote the nucleophilic attack on the (Triphenylmethyl)thionyl Imide molecule . This process results in the formation of the desired sulfonimidamide products, which can then participate in further biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Triphenylmethyl)thionyl Imide can change over time due to its stability and degradation properties. This compound is sensitive to air and should be stored under inert gas conditions to prevent degradation . Over time, exposure to air and moisture can lead to the decomposition of (Triphenylmethyl)thionyl Imide, reducing its effectiveness in biochemical reactions. Long-term studies in in vitro and in vivo settings have shown that the stability of this compound is crucial for maintaining its activity and ensuring consistent results in biochemical synthesis .

Dosage Effects in Animal Models

The effects of (Triphenylmethyl)thionyl Imide in animal models vary with different dosages. At lower doses, this compound can effectively participate in biochemical reactions without causing significant toxic or adverse effects . At higher doses, (Triphenylmethyl)thionyl Imide may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of carefully controlling the dosage of (Triphenylmethyl)thionyl Imide in experimental settings to avoid adverse outcomes.

Metabolic Pathways

(Triphenylmethyl)thionyl Imide is involved in various metabolic pathways, particularly those related to the synthesis of sulfonamides and sulfonimidamides. It interacts with enzymes such as Grignard reagents and amines to facilitate the formation of these compounds . The presence of triethylamine as a base is essential for promoting the nucleophilic substitution and addition reactions that lead to the formation of the final products . These interactions can influence the overall metabolic flux and alter the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of (Triphenylmethyl)thionyl Imide within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, (Triphenylmethyl)thionyl Imide can interact with various transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments . These interactions are crucial for ensuring the proper distribution of (Triphenylmethyl)thionyl Imide and its participation in biochemical reactions.

Subcellular Localization

The subcellular localization of (Triphenylmethyl)thionyl Imide is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, (Triphenylmethyl)thionyl Imide may be localized to the cytoplasm or nucleus, depending on the presence of specific targeting signals that direct its transport . These localization patterns are essential for understanding the activity and function of (Triphenylmethyl)thionyl Imide within the cell.

属性

IUPAC Name |

[diphenyl-(sulfinylamino)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOS/c21-22-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWDUCXQUBHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indol-4-ol,2-[2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3-methoxy-2H-pyrrol-5-yl]-](/img/structure/B1496961.png)

![(S)-7'-[Bis[3,5-bis(tert-butyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-methanamine](/img/structure/B1496967.png)

![(R)-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1496974.png)

![4,6-Bis(3'-(2-ethylhexyl)thien-2'-yl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B1496979.png)

![4-(Dibutylamino)-N-[4-(dibutylamino)phenyl]-N-[4-(dibutyliminio)-2,5-cyclohexadien-1-ylidene]benzenaminium hexafluoroantimonate(1-)](/img/structure/B1496980.png)

![Urea, N-[4-(4-methyl-1-piperazinyl)phenyl]-N'-[4-[4-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-, CF3COOH salt](/img/structure/B1496986.png)

![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-](/img/structure/B1496988.png)